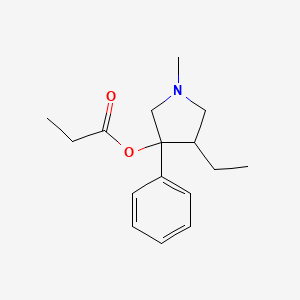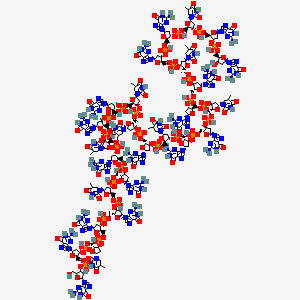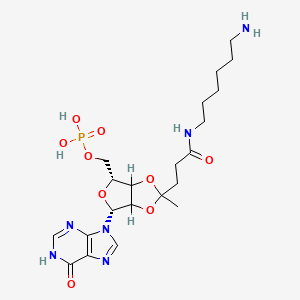
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolophthalazine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- typically involves the condensation of appropriate phthalazine derivatives with triazole precursors. One common method includes the reaction of 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate, followed by further functionalization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as bromodomains and other protein receptors. These interactions can inhibit the activity of enzymes and disrupt cellular pathways, leading to therapeutic effects. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds also exhibit diverse biological activities and are used in drug design and development.
1,2,4-Triazolo(4,3-a)phthalazines: Known for their inhibitory effects on bromodomains, these compounds share structural similarities but differ in their specific biological targets and activities.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- lies in its specific molecular interactions and the potential for developing targeted therapies with minimal side effects .
Properties
CAS No. |
87539-91-1 |
|---|---|
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-ethyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C17H15N5/c1-2-18-15-13-10-6-7-11-14(13)17-20-19-16(22(17)21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,21) |
InChI Key |
UTOJJUJERHHGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)





